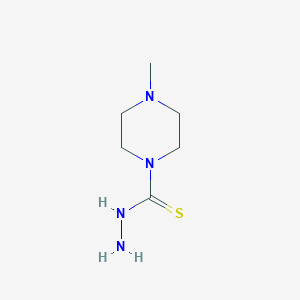

4-Methylpiperazine-1-carbothiohydrazide

Description

Properties

IUPAC Name |

4-methylpiperazine-1-carbothiohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4S/c1-9-2-4-10(5-3-9)6(11)8-7/h2-5,7H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGXJKJTJUBQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571058 | |

| Record name | 4-Methylpiperazine-1-carbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15970-51-1 | |

| Record name | 4-Methylpiperazine-1-carbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylpiperazine 1 Carbothiohydrazide and Its Derivatives

Direct Synthesis of 4-Methylpiperazine-1-carbothiohydrazide

The direct synthesis of this compound typically begins with the formation of its precursor, 1-amino-4-methylpiperazine (B1216902). This key intermediate is then reacted to introduce the carbothiohydrazide moiety.

Synthetic Routes from Imidazolyl-Carbothiomethanones

Synthesis of Thiosemicarbazone Derivatives Incorporating the this compound Moiety

The most common and versatile application of this compound in synthetic chemistry is its use as a building block for producing a wide array of thiosemicarbazones. These derivatives are of significant interest in medicinal chemistry.

Condensation Reactions with Aldehydes and Ketones

The hallmark reaction for synthesizing thiosemicarbazones is the condensation of a thiosemicarbazide (B42300) with an aldehyde or a ketone. chemmethod.comnih.gov In this reaction, the terminal primary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically followed by dehydration to form a Schiff base, resulting in a C=N bond.

The reaction is generally carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), often with a catalytic amount of acid (e.g., acetic acid or hydrochloric acid) to facilitate the dehydration step. mdpi.com The reaction mixture is often heated under reflux to drive the reaction to completion. mdpi.com The resulting thiosemicarbazone products frequently precipitate from the reaction mixture upon cooling and can be purified by recrystallization. mdpi.com This method is highly versatile and has been used to synthesize a vast number of derivatives from various aromatic and aliphatic aldehydes and ketones. chemmethod.comnih.gov

| Carbonyl Compound | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Pyridinecarboxaldehyde | Methanol, HCl (cat.), Reflux | Pyridine-containing Thiosemicarbazone | mdpi.com |

| Various Aromatic Aldehydes | Ethanol, Acetic Acid (cat.), Reflux | Aromatic Thiosemicarbazones | chemmethod.comnih.gov |

| 5,6,7,8-Tetrahydroquinolin-8-one | Isopropanol, Reflux | Heterocyclic Ketone-derived Thiosemicarbazone | nih.gov |

Reduction-Mediated Synthesis of Complex Thiosemicarbazone Analogues (e.g., from cyanopyridine)

While direct condensation is the most common route, more complex thiosemicarbazone analogues can be synthesized through multi-step pathways that may involve reduction. For instance, a cyanopyridine derivative can be used as a precursor. The synthesis of thiosemicarbazones from a cyano group is not a direct conversion. It would typically involve the reduction of the nitrile (C≡N) group to a primary amine (-CH₂NH₂), followed by reaction with a suitable thiocarbonylating agent and hydrazine (B178648) to build the thiosemicarbazide moiety, or alternatively, conversion of the nitrile to an aldehyde, which can then undergo standard condensation. A more direct, though less common, conceptual pathway could involve the reduction of the nitrile to an aldehyde equivalent, which is then trapped in situ by the thiosemicarbazide. However, specific, well-documented examples of a one-pot, reduction-mediated synthesis from a cyanopyridine directly to a piperazine-containing thiosemicarbazone are not prevalent in the surveyed literature.

Synthetic Routes to Key Precursors and Intermediates (e.g., 1-amino-4-methylpiperazine for Schiff Bases)

1-amino-4-methylpiperazine serves as a fundamental building block in the synthesis of more complex molecules, including Schiff bases. Several synthetic strategies have been developed to produce this important precursor, each with its own set of reaction conditions and yields.

One common method involves a multi-step process starting from piperazine (B1678402) hexahydrate, which undergoes methylation, hydrolysis, nitrosation, and finally, reduction to yield 1-amino-4-methylpiperazine. uobasrah.edu.iq Another approach begins with the chlorination of methyl(diethanol)amine, followed by cyclization of the resulting di(chloroethyl)amine with aqueous hydrazine. uobasrah.edu.iq

A notable synthesis involves the cyclization of N-di(2-chloroethyl)methylamine with aqueous hydrazine. This method has been reported as the first of its kind for producing 1-amino-4-methylpiperazine. researchgate.net Furthermore, a green chemistry approach has been developed involving the catalytic hydrogenation of 1-methyl-4-nitrosopiperazine. This method utilizes a paramagnetic Pd/Fe₃O₄-FeO catalyst in a liquid-liquid two-phase system, offering high selectivity and yield of the target product. semanticscholar.org

The synthesis of Schiff bases from 1-amino-4-methylpiperazine is a direct and widely used method for creating derivatives. This typically involves the condensation reaction of 1-amino-4-methylpiperazine with various aromatic aldehydes. The reaction is often carried out in a suitable solvent, such as absolute ethanol, and may be refluxed for several hours to ensure completion. nih.gov

For the synthesis of this compound itself, a common strategy involves the reaction of a substituted piperidine (B6355638) with a thiocarbonyl source, followed by reaction with hydrazine. For instance, a substituted piperidine can be reacted with N,N'-thiocarbonyldiimidazole to form an intermediate, which is then treated with hydrazine hydrate (B1144303) to yield the desired carbothiohydrazide. nih.gov This intermediate can then be used to synthesize a variety of thiosemicarbazone derivatives (a class of Schiff bases) through condensation with different aldehydes and ketones. nih.govscispace.com

Below are tables summarizing the key findings from various research efforts into the synthesis of 1-amino-4-methylpiperazine and its Schiff base derivatives.

Table 1: Synthetic Methods for 1-Amino-4-methylpiperazine

| Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Piperazine hexahydrate | 1. Methylation 2. Hydrolysis 3. Nitrosation 4. Reduction | Not specified | uobasrah.edu.iq |

| Methyl(diethanol)amine | 1. Chlorination 2. Cyclization with aqueous hydrazine | Not specified | uobasrah.edu.iq |

| N-di(2-chloroethyl)methylamine | Aqueous hydrazine | Not specified | researchgate.net |

| 1-Methyl-4-nitrosopiperazine | H₂, Pd/Fe₃O₄-FeO catalyst, water-halogenated hydrocarbon solvent | High | semanticscholar.org |

Table 2: Synthesis of Schiff Bases from 1-Amino-4-methylpiperazine and Aromatic Aldehydes nih.gov

| Aromatic Aldehyde | Reaction Conditions | Product | Yield (%) |

| 3-Nitrobenzaldehyde | Absolute ethanol, reflux 3h | 4-Methyl-N-(3-nitrobenzylidene)piperazin-1-amine | 88 |

| 4-Fluorobenzaldehyde | Absolute ethanol, reflux 3h | N-(4-Fluorobenzylidene)-4-methylpiperazin-1-amine | 62 |

| 3,4,5-Trimethoxybenzaldehyde | Absolute ethanol, reflux 3h | 4-Methyl-N-(3,4,5-trimethoxybenzylidene)piperazin-1-amine | 85 |

| 3,4-Dichlorobenzaldehyde | Absolute ethanol, reflux 3h | N-(3,4-Dichlorobenzylidene)-4-methylpiperazin-1-amine | 75 |

| 4-Diethylaminobenzaldehyde | Absolute ethanol, reflux 3h | N-(4-(Diethylamino)benzylidene)-4-methylpiperazin-1-amine | 92 |

| 2,5-Dimethoxybenzaldehyde | Absolute ethanol, reflux 3h | N-(2,5-Dimethoxybenzylidene)-4-methylpiperazin-1-amine | 81 |

| 5-Nitro-2-furaldehyde | Absolute ethanol, reflux 3h | 4-Methyl-N-((5-nitrofuran-2-yl)methylene)piperazin-1-amine | 78 |

Spectroscopic and Structural Elucidation of 4 Methylpiperazine 1 Carbothiohydrazide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the molecular structure.

¹H NMR Spectroscopic Characterization

The ¹H NMR spectrum of 4-Methylpiperazine-1-carbothiohydrazide is expected to exhibit distinct signals corresponding to the protons of the methyl group, the piperazine (B1678402) ring, and the carbothiohydrazide moiety. The chemical shifts of the piperazine protons can be influenced by the substituent on the nitrogen atom and the conformational dynamics of the ring system. nih.gov

In analogous N,N'-substituted piperazine derivatives, the protons of the N-CH₂ groups of the piperazine moiety have been observed as distinct signals, sometimes broadened due to conformational exchange processes. nih.gov For instance, in some functionalized piperazine derivatives, four broad singlets were observed for the NCH₂-protons, indicating a complex conformational behavior. nih.gov

For a related compound, 4-Benzyl-N-(4-hydroxy benzylidine) piperazine-1-carbothiohydrazide, the ¹H-NMR spectrum in DMSO-d₆ showed specific chemical shifts for its various protons. jchps.com While not a direct match, this data provides valuable insight into the expected regions for the proton signals of the title compound.

Table 1: Representative ¹H NMR Data for Analogous Piperazine Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Assignment | Reference |

| 1-benzylpiperidine | DMSO | 7.61-7.44 (m), 3.77 (s), 2.70 (s), 1.89-1.78 (m) | Aromatic-H, N-CH₂ (benzyl), Piperidine-H | rsc.org |

| 1-(4-methylbenzyl)piperidine | DMSO | 7.57-7.50 (d), 3.76 (s), 2.68 (s), 2.34 (s), 1.89-1.77 (m) | Aromatic-H, N-CH₂ (benzyl), Piperidine-H, Ar-CH₃ | rsc.org |

| 4-Methylpiperidine | CDCl₃ | 3.03 (d), 2.57 (t), 1.84 (m), 1.61 (m), 1.45 (m), 1.08 (m), 0.91 (d) | N-H, Piperidine-H, CH₃ | chemicalbook.com |

| N-(4-Fluorobenzylidene)-4-methylpiperazin-1-amine | CDCl₃ | 7.70 (s), 7.65-7.62 (m), 7.10-7.05 (m), 2.80 (t), 2.52 (t), 2.29 (s) | N=CH, Aromatic-H, Piperazine-H, N-CH₃ | dergipark.org.tr |

This table presents data for analogous compounds to provide an expected range for the chemical shifts of this compound.

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, signals are expected for the methyl carbon, the piperazine ring carbons, and the carbon of the carbothioamide group (C=S). The chemical shift of the C=S carbon is typically found significantly downfield.

In related piperazine derivatives, the chemical shifts of the piperazine ring carbons are sensitive to the nature of the substituents on the nitrogen atoms. nih.gov For instance, in N,N'-substituted piperazines, the environment of the nitrogen atoms can be distinguished, leading to different chemical shifts for the adjacent carbons. nih.gov The carbon of the methyl group attached to the nitrogen is expected to appear in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Data for Analogous Piperazine Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment | Reference |

| 1-benzylpiperidine | DMSO | 138.55, 129.37, 127.95, 127.38, 62.94, 53.93, 25.57, 24.05 | Aromatic-C, N-CH₂ (benzyl), Piperidine-C | rsc.org |

| 1-(4-methylbenzyl)piperidine | DMSO | 135.71, 135.52, 128.71, 128.64, 65.64, 62.68, 53.86, 25.59, 24.09, 20.71 | Aromatic-C, N-CH₂ (benzyl), Piperidine-C, Ar-CH₃ | rsc.org |

| 4-Carbmethoxy-1,1-dimethylpiperazine-1-ium iodide | D₂O | 155.00, 61.36, 54.35, 52.80, 38.49 | C=O, Piperazine-C, O-CH₃, N-CH₃ | muni.cz |

This table presents data for analogous compounds to provide an expected range for the chemical shifts of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-N, and C=S functional groups. The N-H stretching vibrations of the hydrazide and amine groups are anticipated in the region of 3100-3400 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and piperazine methylene (B1212753) groups are expected to appear between 2800 and 3000 cm⁻¹.

The C-N stretching vibrations of the piperazine ring and the carbothiohydrazide moiety will likely be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹. A key absorption band will be that of the C=S (thione) group, which is expected in the range of 800-1200 cm⁻¹, although its position can be variable. In a study of 1-(4-chlorophenyl) piperazine, C-H stretching bands of the piperazine ring were observed around 2831-2954 cm⁻¹ in the IR spectrum. scispace.com

Table 3: Predicted FTIR Vibrational Frequencies for this compound Based on Analogous Compounds

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| N-H stretching (hydrazide, amine) | 3100 - 3400 | scispace.com |

| C-H stretching (aliphatic) | 2800 - 3000 | scispace.com |

| C-N stretching | 1000 - 1350 | rsc.org |

| C=S stretching (thione) | 800 - 1200 | rsc.org |

This table provides predicted vibrational frequencies based on data from analogous compounds.

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, the C-H stretching vibrations of the piperazine ring are expected to be prominent in the Raman spectrum. scispace.com In 1-(4-chlorophenyl) piperazine, these were observed at 2833, 2889, and 2954 cm⁻¹. scispace.com The C-C stretching modes of the piperazine ring are also expected to be Raman active. The C=S stretching vibration, which can sometimes be weak in the IR spectrum, may show a stronger signal in the Raman spectrum.

Table 4: Predicted Raman Shifts for this compound Based on Analogous Compounds

| Functional Group | Expected Raman Shift (cm⁻¹) | Reference |

| C-H stretching (aliphatic) | 2800 - 3000 | scispace.com |

| C-C stretching (piperazine ring) | 1400 - 1600 | scispace.com |

| C=S stretching (thione) | 800 - 1200 | scispace.com |

This table provides predicted Raman shifts based on data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of this compound under mass spectrometric conditions is expected to involve the cleavage of the bonds within the piperazine ring and the carbothiohydrazide side chain. Common fragmentation pathways would likely include the loss of the methyl group, cleavage of the piperazine ring, and fragmentation of the carbothiohydrazide moiety. The analysis of these fragment ions can provide valuable information for confirming the structure of the molecule. For example, in the mass spectrum of 1-methylpiperazine, a prominent peak corresponding to the molecular ion is observed. nist.gov

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | Predicted m/z |

| [M]⁺ (Molecular Ion) | 174.1 |

| [M - CH₃]⁺ | 159.1 |

| [M - NHNH₂]⁺ | 143.1 |

| [C₅H₁₁N₂]⁺ (Methylpiperazine fragment) | 99.1 |

| [CSNHNH₂]⁺ | 75.0 |

This table presents predicted m/z values for the major fragments of this compound based on its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly effective for analyzing polar and thermally labile molecules like thiosemicarbazide (B42300) derivatives. wikipedia.org It typically imparts minimal energy to the analyte, which allows for the frequent observation of the intact molecular ion or, more commonly, a pseudo-molecular ion, such as the protonated molecule [M+H]⁺. wikipedia.org

In the analysis of thiosemicarbazone and piperazine derivatives, ESI-MS spectra are often characterized by the presence of a base peak corresponding to the [M+H]⁺ ion. nih.govresearchgate.net For this compound (Molecular Formula: C₆H₁₄N₄S, Molecular Weight: 174.27 g/mol ), the expected protonated molecule would appear at an m/z (mass-to-charge ratio) of approximately 175.28. The formation of adducts with cations present in the solvent, such as sodium [M+Na]⁺, is also possible. nih.govresearchgate.net

Tandem mass spectrometry (ESI-MS/MS) experiments provide further structural information by inducing fragmentation of a selected parent ion. nih.gov For piperazine-containing compounds, a characteristic fragmentation pathway involves the cleavage of the piperazine ring or the loss of the entire N-methylpiperazine moiety. researchgate.net Studies on analogous structures, such as 4-methyl-piperazine-1-carbodithioc acid derivatives, have utilized ESI-MS to identify metabolites and elucidate fragmentation behaviors, which serve as a valuable reference for predicting the fragmentation of this compound. nih.govnih.govnih.gov

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Ion Type | Predicted m/z | Proposed Fragment Structure/Loss |

| [M+H]⁺ | 175.28 | Protonated parent molecule |

| [M+Na]⁺ | 197.26 | Sodium adduct of parent molecule |

| Fragment 1 | 101.12 | [C₄H₁₀N₂S+H]⁺ (Loss of hydrazinylmethanimine) |

| Fragment 2 | 100.12 | [C₅H₁₂N₂]⁺ (N-Methylpiperazine radical cation) |

| Fragment 3 | 75.05 | [CH₄N₄S]⁺ (Carbothiohydrazide moiety) |

| Fragment 4 | 57.07 | [C₃H₇N]⁺ (Fragment from piperazine ring cleavage) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and thermally stable compounds. researchgate.net It is frequently employed for the qualitative and quantitative analysis of piperazine derivatives in various samples. researchgate.netscholars.direct

For the analysis of compounds like this compound, which contains polar N-H groups, a derivatization step such as acylation or silylation may be necessary to increase volatility and thermal stability, preventing peak tailing and improving chromatographic resolution. scholars.directresearchgate.net However, direct analysis is also possible depending on the specific compound and chromatographic conditions. researchgate.net

A typical GC-MS method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column (commonly a 5% phenyl/95% methyl polysiloxane phase). unodc.org The column temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the stationary phase. unodc.orgresearchgate.net Upon elution from the column, molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV. unodc.org This high-energy ionization method causes extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a "fingerprint" for the compound.

The mass spectrum of piperazine derivatives is characterized by specific fragment ions. researchgate.net For instance, the fragmentation of the piperazine ring leads to characteristic ions that are indicative of the core structure. The base peak in the mass spectrum of many piperazine derivatives corresponds to a stable fragment resulting from the cleavage of the substituent from the piperazine nitrogen or fragmentation of the ring itself. researchgate.netresearchgate.net

Table 2: Typical GC-MS Operating Parameters for Piperazine Derivative Analysis

| Parameter | Typical Value / Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (5% phenyl methyl silicone) |

| Carrier Gas | Helium, constant flow (e.g., 1.1 mL/min) |

| Injector Temperature | 250 - 280 °C |

| Injection Mode | Splitless or Split (e.g., 50:1) |

| Oven Program | Initial 100°C for 5 min, ramp at 10°C/min to 290°C, hold for 20 min |

| MS Transfer Line Temp | 290 °C |

| Ion Source Temp | 200 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Scan Range | 30 - 350 amu |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. It serves as a crucial checkpoint for verifying the purity and confirming the empirical formula of a newly synthesized compound. nih.govresearchgate.net The experimentally determined percentages of each element are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity. nih.gov

For this compound, the molecular formula is C₆H₁₄N₄S. Based on the atomic weights of carbon (12.01), hydrogen (1.01), nitrogen (14.01), and sulfur (32.07), the theoretical elemental composition can be calculated.

Table 3: Elemental Analysis Data for this compound (C₆H₁₄N₄S)

| Element | Molecular Formula | Calculated (%) | Found (%) (Hypothetical) |

| Carbon (C) | C₆ | 41.35 | 41.41 |

| Hydrogen (H) | H₁₄ | 8.09 | 8.05 |

| Nitrogen (N) | N₄ | 32.15 | 32.11 |

| Sulfur (S) | S | 18.40 | 18.35 |

X-ray Diffraction Studies for Crystalline Structure Determination

To perform this analysis, a suitable single crystal of the compound is grown, often by slow evaporation of a solvent. mdpi.commdpi.com The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure. mdpi.com

Studies on related thiosemicarbazone and piperazine derivatives have shown that they crystallize in various crystal systems, most commonly monoclinic or triclinic. mdpi.comisca.meresearchgate.net For instance, a fluorine-functionalized thiosemicarbazone was reported to crystallize in the monoclinic system with a P2₁/n space group, while a related cyclometallated compound crystallized in the triclinic P-1 space group. mdpi.com The piperazine ring typically adopts a stable chair conformation. nih.gov Analysis of the crystal structure of this compound would be expected to confirm this conformation and provide detailed metrics of its geometry.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Example Data from Analogous Structures |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 - 16.2 |

| b (Å) | 5.7 - 9.7 |

| c (Å) | 11.8 - 19.8 |

| α (°) ** | 90 |

| β (°) | 91.0 - 106.5 |

| γ (°) | 90 |

| Volume (ų) ** | ~1100 - 2100 |

| Z (molecules/unit cell) | 4 |

Reactivity and Chemical Transformations of 4 Methylpiperazine 1 Carbothiohydrazide

Condensation Reactions Leading to Thiosemicarbazone Formation

The most prominent reaction of 4-methylpiperazine-1-carbothiohydrazide involves the condensation of its terminal primary amino group with the carbonyl group of various aldehydes and ketones. This reaction, typically conducted in a suitable solvent like ethanol (B145695) or methanol (B129727), yields N(4)-substituted thiosemicarbazones. The reaction is often catalyzed by a few drops of acid, such as acetic acid or hydrobromic acid, to facilitate the nucleophilic attack and subsequent dehydration. uobasrah.edu.iqscispace.comnih.gov

This synthetic route is highly efficient for creating a diverse library of compounds, as a wide array of carbonyl-containing molecules can be employed. nih.gov For instance, reactions with substituted benzaldehydes produce thiosemicarbazones with varied electronic and steric properties on the aryl moiety. nih.govnih.gov Similarly, condensation with isatin (B1672199) (indole-2,3-dione) derivatives leads to the formation of isatin-based thiosemicarbazones, a class of compounds with significant chemical interest. nih.gov The reaction proceeds by nucleophilic attack of the terminal nitrogen of the carbothiohydrazide on the ketone or aldehyde carbon, forming a carbinolamine intermediate which then dehydrates to form the final thiosemicarbazone product with a characteristic C=N (azomethine) bond.

Table 1: Examples of Thiosemicarbazone Formation via Condensation This table is interactive. Click on the headers to sort.

| Carbonyl Compound | Catalyst | Solvent | Resulting Thiosemicarbazone Structure | Ref |

|---|---|---|---|---|

| Substituted Benzaldehydes | Acetic Acid | Ethanol/Methanol | (E)-N'-(substituted-benzylidene)-4-methylpiperazine-1-carbothiohydrazide | nih.gov, nih.gov |

| Isatin Derivatives | Acetic Acid | Ethanol | 3-(2-(4-methylpiperazine-1-carbonothioyl)hydrazono)indolin-2-one derivatives | nih.gov |

| 4-Acyl-2-pyrazolin-5-ones | Acetic Acid | Ethanol | 4-Acylthiosemicarbazone-3-methyl-1-(4'-methylphenyl)-2-pyrazolin-5-one | scispace.com, researchgate.net |

| Piperazine-1-carbaldehyde* | HBr | Ethanol | (E)-N-methyl-2-(piperazin-1-ylmethylene)hydrazine-1-carbothioamide | uobasrah.edu.iq, repec.org |

*Note: This example involves the condensation of a related thiosemicarbazide (B42300) with an aldehyde to illustrate the general reaction type.

Reactions Involving the Thiocarbonyl Group

The thiocarbonyl (C=S) group in this compound and its thiosemicarbazone derivatives is a key site for further chemical transformations, particularly in the synthesis of heterocyclic rings. The sulfur atom can act as a nucleophile, participating in cyclization reactions. Thiosemicarbazides can exist in equilibrium with a tautomeric thiol form (-C(SH)=N-), which enhances the reactivity of the sulfur atom. researchgate.net

Common transformations involving the thiocarbonyl group include:

Synthesis of Thiazolidinones: Condensation of thiosemicarbazones derived from this compound with α-haloacetic acids (e.g., chloroacetic acid) leads to the formation of thiazolidin-4-ones. This reaction proceeds via initial S-alkylation followed by intramolecular cyclization. researchgate.net

Formation of Thiazole Derivatives: Reaction with α-haloketones, such as phenacyl bromide, results in the synthesis of 1,3-thiazole derivatives. researchgate.net

Synthesis of Thiadiazoles: The thiocarbonyl group is integral to the formation of 1,3,4-thiadiazole (B1197879) rings. For example, oxidative cyclization of thiosemicarbazones or reaction of the parent carbothiohydrazide with reagents like acyl chlorides can lead to substituted thiadiazoles. fayoum.edu.eg

Metal Complexation: The soft sulfur donor atom of the thiocarbonyl group readily coordinates with various transition metal ions. This reaction is a fundamental aspect of coordination chemistry, where the thiosemicarbazone acts as a bidentate or tridentate ligand, chelating with metals like tin(IV), cadmium(II), copper(II), and nickel(II) through the sulfur and the azomethine nitrogen atoms. uobasrah.edu.iqrepec.orgnih.gov

Functionalization and Substitution Reactions on the Piperazine (B1678402) Ring

The piperazine ring in this compound offers opportunities for structural modification, although direct substitution on the ring's carbon atoms is less common than modifications involving the nitrogen atoms. The N-methyl group at the 4-position is generally stable. However, in the broader context of developing analogues, the N-4 position is a key site for introducing diversity. This is typically achieved not by substitution on the final molecule but by starting the synthesis with a different N-substituted piperazine.

For example, analogues are created using N-arylpiperazines as starting materials, which are then converted to the corresponding carbothiohydrazides. nih.gov This allows for the introduction of a wide range of substituted phenyl groups at the N-4 position.

Further functionalization can be achieved by using piperazine derivatives that contain other reactive groups. For instance, piperazines bearing acryloyl or cinnamoyl groups can undergo manganese(III) acetate (B1210297) mediated radical cyclization reactions with 1,3-dicarbonyl compounds to form novel dihydrofuran-piperazine conjugates. nih.gov While these reactions are not performed directly on this compound itself, they illustrate a strategy for functionalizing the piperazine scaffold in related systems.

Strategies for Derivatization and Analogue Development

The development of analogues and derivatives of this compound relies on several key synthetic strategies that exploit the reactivity of its functional groups.

Condensation with Carbonyls: The most straightforward and widely used strategy is the condensation reaction with a vast array of aldehydes and ketones. This approach allows for the systematic modification of the molecule's periphery, enabling the exploration of structure-activity relationships by introducing different alkyl, aryl, and heterocyclic moieties. nih.govnih.gov

Heterocyclic Ring Formation: A subsequent strategy involves the cyclization of the thiosemicarbazone derivatives. The inherent reactivity of the thiosemicarbazone backbone allows for its conversion into various five- and six-membered heterocyclic systems, such as thiazoles, thiadiazoles, and triazoles. researchgate.netfayoum.edu.eg This significantly expands the chemical space accessible from the parent carbothiohydrazide.

Modification of the N-4 Piperazine Substituent: A crucial strategy for analogue development involves varying the substituent at the N-4 position of the piperazine ring. Instead of a methyl group, other alkyl, benzyl, or substituted aryl groups can be used. nih.gov This is accomplished by beginning the synthesis with the appropriately substituted N-piperazine, reacting it with carbon disulfide and then hydrazine (B178648) to generate the desired carbothiohydrazide precursor.

Synthesis of Metal Complexes: The formation of coordination complexes with various metal ions represents another avenue for derivatization. The resulting metal complexes often exhibit distinct physicochemical properties compared to the parent organic ligand. uobasrah.edu.iqrepec.org

These strategies, often used in combination, provide a powerful toolkit for generating extensive libraries of compounds based on the this compound scaffold for various applications in chemical research.

Coordination Chemistry of 4 Methylpiperazine 1 Carbothiohydrazide and Its Metal Complexes

Ligand Properties and Proposed Coordination Modes

4-Methylpiperazine-1-carbothiohydrazide is a derivative of thiosemicarbazide (B42300) featuring a 4-methylpiperazine moiety. The presence of multiple donor atoms—specifically the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atoms of the hydrazinic and piperazine (B1678402) groups—renders it a potentially versatile chelating agent. The coordination behavior of such ligands is largely dictated by the thione-thiol tautomerism (Figure 1), which can influence the nature of the metal-ligand bond.

Figure 1: Thione-thiol tautomerism of a thiosemicarbazide moiety.

The coordination modes of thiosemicarbazone ligands, which are closely related derivatives, have been extensively studied. They typically coordinate to metal ions through the sulfur atom and the azomethine nitrogen atom, forming a stable five-membered chelate ring. However, coordination through the hydrazinic nitrogen and sulfur, forming a four-membered ring, has also been observed. The specific coordination mode adopted by this compound would depend on factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic effects of the 4-methylpiperazine group.

Synthesis and Physicochemical Characterization of Metal Chelates and Complexes

The synthesis of this compound has been reported through various methods. One approach involves the reaction of imidazol-1-yl-(4-methyl-piperazin-1-yl)-methanethione with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) under reflux. google.com Another method describes its preparation via a transamination reaction of 4-methyl-4-phenyl-3-thiosemicarbazide with N-Methylpiperazine. researchgate.netresearchgate.net

While detailed studies on the synthesis and characterization of a broad range of metal complexes of this compound are not widely available in the published literature, the general synthetic routes for thiosemicarbazide complexes involve the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of physicochemical techniques to elucidate their structure and properties.

Table 1: Common Physicochemical Characterization Techniques for Metal Complexes

| Technique | Information Obtained |

| Elemental Analysis | Determination of the empirical formula and stoichiometry of the complex. |

| Molar Conductivity | Indicates the electrolytic or non-electrolytic nature of the complex in solution. |

| Magnetic Susceptibility | Provides information about the number of unpaired electrons and the geometry of the complex. |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in vibrational frequencies upon complexation (e.g., ν(C=S), ν(N-H)). |

| UV-Visible Spectroscopy | Gives insights into the electronic transitions within the complex and its geometry. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the structure of the ligand and its conformation upon complexation. |

| X-ray Crystallography | Determines the precise three-dimensional structure of the complex in the solid state. |

The characterization of complexes involving derivatives of this compound has been noted in specific contexts, which can provide a model for the expected analytical data.

Investigation of Metal Chelation Mechanisms in Biological Contexts

The ability of thiosemicarbazones and related compounds to chelate metal ions is often linked to their biological activity. A notable example is the derivative, (E)-N′-(2-Hydroxybenzylidene)-4-methylpiperazine-1-carbothiohydrazide, which has been identified as an inhibitor of New Delhi metallo-β-lactamase (NDM-1). nih.gov NDM-1 is a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics and contains zinc ions in its active site that are crucial for its catalytic activity.

The inhibitory action of (E)-N′-(2-Hydroxybenzylidene)-4-methylpiperazine-1-carbothiohydrazide is attributed to its metal-chelating properties. It is proposed that the compound interacts with the zinc ions in the NDM-1 active site, thereby disrupting the enzyme's function. nih.gov This mechanism highlights the potential of this compound derivatives to act as metal-chelating agents in biological systems, targeting metalloenzymes that play critical roles in pathogen survival and resistance. Molecular docking studies and metal suppression experiments have been used to support the proposed interaction with the zinc ions. nih.gov

Spectroscopic and Structural Analysis of Transition Metal Complexes

The spectroscopic and structural properties of transition metal complexes provide valuable information about their bonding and geometry. For complexes of this compound, specific spectroscopic signatures would be expected.

In Infrared (IR) spectroscopy , the coordination of the ligand to a metal ion would be evidenced by changes in the vibrational frequencies of the C=S and N-H bonds. A decrease in the frequency of the ν(C=S) band and changes in the ν(N-H) bands would suggest the involvement of the sulfur and nitrogen atoms in coordination.

UV-Visible spectroscopy of the transition metal complexes would reveal d-d electronic transitions and charge-transfer bands. The position and intensity of these bands are indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the coordination of the ligand. Shifts in the proton and carbon signals of the 4-methylpiperazine and thiohydrazide moieties upon complexation would provide evidence of metal-ligand bond formation.

Biological Activity Studies and Structure Activity Relationships Sar

General Biological Activities of Thiosemicarbazone Compounds

Thiosemicarbazones are characterized by the toxophoric N-N-S group, which is crucial for their biological functions. mdpi.com These compounds and their metal complexes are known to exhibit a vast array of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties. mdpi.com The biological activity of thiosemicarbazones is often attributed to their ability to chelate metal ions, which can lead to the inhibition of essential enzymes or the generation of reactive oxygen species. nih.govfrontiersin.org The versatility of the thiosemicarbazone scaffold allows for structural modifications, particularly at the terminal N4 position, which can significantly influence their therapeutic potential. researchgate.net For instance, incorporating heterocyclic rings like piperazine (B1678402) can enhance the bioactivity of these compounds. researchgate.net Structure-activity relationship (SAR) studies are crucial in rationally designing new thiosemicarbazone derivatives with improved potency and selectivity. nih.gov

Investigation of Antimicrobial Activities

Antibacterial Activity, including against Metallo-β-Lactamases (e.g., NDM-1)

Derivatives of 4-Methylpiperazine-1-carbothiohydrazide have been investigated for their antibacterial properties. Thiosemicarbazones, in general, have shown promise as antibacterial agents. mdpi.com A significant area of research is their efficacy against drug-resistant bacteria, particularly those producing metallo-β-lactamases (MβLs) like New Delhi metallo-β-lactamase-1 (NDM-1). nih.govresearchgate.netproquest.com NDM-1 confers resistance to a broad range of β-lactam antibiotics, posing a serious threat to public health. researchgate.netnih.govrsc.org

Recent studies have demonstrated that certain thiosemicarbazone derivatives can act as potent inhibitors of NDM-1. nih.govresearchgate.netproquest.com For example, a series of thirteen thiosemicarbazones were synthesized and found to specifically inhibit NDM-1 with IC50 values in the micromolar range (0.88–20.2 µM). nih.govresearchgate.netproquest.com Two compounds, 1a and 1f, were identified as particularly potent inhibitors with IC50 values of 1.79 and 0.88 μM, respectively. nih.govresearchgate.netproquest.com Kinetic studies indicated an irreversible and non-competitive inhibition mechanism for compound 1a. nih.govresearchgate.netproquest.com

Furthermore, these compounds have shown the ability to act synergistically with conventional antibiotics. When combined with ampicillin, cefazolin, or meropenem, a significant decrease in the minimum inhibitory concentrations (MICs) against NDM-1 producing E. coli was observed. nih.govresearchgate.netproquest.com This suggests that the thiosemicarbazone scaffold is a valuable starting point for developing inhibitors to combat bacteria carrying NDM-1. nih.govresearchgate.netproquest.com

Inhibitory Activity of Thiosemicarbazones against NDM-1

| Compound | IC50 (μM) | Inhibition Mechanism | Reference |

|---|---|---|---|

| Compound 1a | 1.79 | Irreversible, Non-competitive | nih.govresearchgate.netproquest.com |

| Compound 1f | 0.88 | Not specified | nih.govresearchgate.netproquest.com |

| Compound 19bg | Ki = 0.63 | Uncompetitive | researchgate.netnih.gov |

| Compound 19bh | Ki = 0.44 | Uncompetitive | researchgate.netnih.gov |

Antiviral Activity (e.g., HIV-1 Inhibition)

The antiviral potential of thiosemicarbazones, including against Human Immunodeficiency Virus Type 1 (HIV-1), has been a subject of study. nih.gov Metal complexes of thiosemicarbazones have shown notable anti-HIV activity. nih.gov For instance, a copper complex of a thiosemicarbazone demonstrated potent anti-HIV properties by acting at the post-entry stages of the viral life cycle. nih.gov While specific studies on this compound derivatives against HIV-1 are not extensively detailed in the provided context, the broader class of thiosemicarbazones shows promise. The mechanism of action for some antiviral thiosemicarbazones involves the inhibition of viral enzymes crucial for replication, such as reverse transcriptase. nih.govmdpi.com

Antifungal Activity

Thiosemicarbazide (B42300) derivatives containing a piperidine (B6355638) moiety have been synthesized and evaluated for their antifungal activities. nih.gov The presence of the piperidine ring has been shown to be a significant factor in the fungicidal activity of these compounds. nih.gov In a study of benzaldehyde (B42025) thiosemicarbazide derivatives, those with a piperidine moiety displayed potent activity against several plant pathogenic fungi, including Rhizoctonia solani, Valsa mali, Gaeu-mannomyces graminsis, and Pythium aphanidermatum. nih.gov One compound, 3b, which contains an unsubstituted piperidine, showed an EC50 value of 1.6 μg/mL against Pythium aphanidermatum, which was superior to the commercial fungicide azoxystrobin. nih.gov This highlights the important role of the piperazine or piperidine moiety in the antifungal potential of thiosemicarbazones. nih.govnih.gov

Antifungal Activity of Piperidine-Containing Thiosemicarbazones

| Fungus | Compound 3b EC50 (μg/mL) | Azoxystrobin EC50 (μg/mL) | Reference |

|---|---|---|---|

| Rhizoctonia solani | 9.6 | Not specified | nih.gov |

| Valsa mali | 2.3 | Not specified | nih.gov |

| Gaeu-mannomyces graminsis | 9.3 | Not specified | nih.gov |

| Pythium aphanidermatum | 1.6 | 16.9 | nih.gov |

Antituberculosis Activity

The search for new antituberculosis agents is critical, and derivatives of this compound have been explored in this context. Piperazine derivatives have shown significant antitubercular activity. nih.govresearchgate.net For example, a series of 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives exhibited good activity against Mycobacterium tuberculosis H37Ra. nih.gov One compound in this series, 8h, displayed a very low MIC of 0.008 μM. nih.gov Other studies have also highlighted the potential of conjugates of piperazino-1,3-benzothiazin-4-ones, with some compounds showing anti-TB activity in the range of 0.2 to 2 μM. nih.gov The inclusion of a piperazine ring appears to be a favorable structural feature for antitubercular activity. mdpi.com

Exploration of Antineoplastic and Anticancer Potentials

The anticancer properties of thiosemicarbazones are well-documented, with some compounds having entered clinical trials. nih.govnih.gov Their mechanism of action is often linked to the chelation of iron, which is essential for rapidly dividing cancer cells. nih.gov This can lead to the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair. frontiersin.org

Derivatives containing a piperazine moiety have been a focus of anticancer drug development. researchgate.net For instance, COTI-2, a thiosemicarbazone with a piperazine group, has entered phase I clinical trials for treating gynecological and other solid cancers. mdpi.com This compound has demonstrated high efficacy against multiple cancer types. nih.gov The anticancer activity of thiosemicarbazones can be significantly enhanced by coordination with metal ions like copper. researchgate.net Studies on thiosemicarbazone-piperazine hybrids have shown that while the metal-free compounds had low cytotoxicity, their copper(II) complexes exhibited significant cytotoxic effects against HeLa, A549, and LS174 cancer cell lines, with IC50 values in the micromolar range. researchgate.net

Structure-activity relationship studies have shown that substitutions on the thiosemicarbazone backbone can greatly influence anticancer activity. nih.gov For example, substitution at the N4 position of the thiosemicarbazone, combined with a 2-benzoylpyridine (B47108) moiety, resulted in a highly active ligand with an IC50 of 0.002 μM in the K562 leucocythemia cell line. nih.gov

Anticancer Activity of Thiosemicarbazone Derivatives

| Compound/Complex | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| HL(4) (2-benzoylpyridine N(4)-methylthiosemicarbazone) | K562 (leucocythemia) | 0.002 | nih.gov |

| HL(4) (2-benzoylpyridine N(4)-methylthiosemicarbazone) | BEL7402 (liver cancer) | 0.138 | nih.gov |

| Copper(II) complex 1 | LS174 (colon carcinoma) | 13.1 - 17.5 | researchgate.net |

| Copper(II) complex 2 | LS174 (colon carcinoma) | 13.1 - 17.5 | researchgate.net |

| Copper(II) complex 3 | LS174 (colon carcinoma) | 13.1 - 17.5 | researchgate.net |

| Copper(II) complex 4 | LS174 (colon carcinoma) | 13.1 - 17.5 | researchgate.net |

Elucidation of Structure-Activity Relationships (SAR)

The biological activity of compounds derived from the this compound scaffold is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these molecules.

A study involving indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety demonstrated how substituent modifications significantly impact antiproliferative activity. nih.gov By varying the substituents on the indolin-2-one scaffold and the phenyl group attached to the piperazine ring, researchers were able to identify compounds with potent activity against human cancer cell lines. nih.gov

For example, attaching a 5-chloro group to the indolin-2-one ring and modifying the phenyl group on the piperazine led to compounds with enhanced potency. Specifically, compound 6l (with a 4-fluorophenyl group on the piperazine) showed strong activity against both A549 lung cancer cells (IC50 = 5.58 µM) and HCT-116 colon cancer cells (IC50 = 4.57 µM). nih.gov Another potent compound, 6d (with a 4-chlorophenyl group), exhibited an IC50 of 3.59 µM against A549 cells. nih.gov The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring of the piperazine moiety appeared to be favorable for antiproliferative activity. nih.gov

Table 1: Antiproliferative Activity of Substituted Indolin-2-one Derivatives nih.gov

| Compound | Substituent on Indolin-2-one | Substituent on Phenylpiperazine | Cell Line | IC50 (µM) |

| 5f | 5-Fluoro | 4-Fluorophenyl | HCT-116 | 3.49 |

| 6d | 5-Chloro | 4-Chlorophenyl | A549 | 3.59 |

| 6l | 5-Chloro | 4-Fluorophenyl | A549 | 5.58 |

| 6l | 5-Chloro | 4-Fluorophenyl | HCT-116 | 4.57 |

In a different series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, modifications at the 1-position of the piperazine ring led to compounds with potent analgesic activity. nih.gov This highlights that modifications at various points of the piperazine scaffold can drastically alter the pharmacological profile of the resulting compounds.

Pharmacophore modeling is essential for identifying the key structural features required for a molecule's biological activity. For compounds related to the this compound scaffold, pharmacophore models have been developed to guide the design of more potent inhibitors.

For VEGFR/EGFR inhibitors, a general pharmacophore model consists of four key parts: a hydrophobic tail, a central heteroaromatic ring, a spacer, and a hydrophobic head. mdpi.com In the design of rhodanine-piperazine hybrids, the rhodanine (B49660) core served as the central heteroaromatic ring, while the substituted piperazine moiety could be considered part of the spacer and hydrophobic head. mdpi.com This model helps rationalize the interactions within the kinase binding site.

The chemical structure of Olmutinib, an EGFR inhibitor, reveals crucial pharmacophore elements. tbzmed.ac.ir These include the pyrimidine (B1678525) group for binding to the ATP binding site, the N-methyl piperazine ring, and an acrylamide (B121943) group. tbzmed.ac.ir The piperazine ring often acts as a key spacer or solubilizing group that correctly orients the molecule within the target's binding pocket.

The Petra/Osiris/Molinspiration (POM) analysis platform is another tool used to identify pharmacophore sites based on physicochemical parameters and electronic charge distribution. mdpi.com While not applied directly to this compound in the available literature, this approach has been successful in identifying pharmacophore sites in other molecular series, such as an (O1δ−----O2δ−) antifungal pharmacophore in benzylidene derivatives. mdpi.com This methodology could be applied to optimize analogues of this compound by identifying the essential electronic and steric features responsible for their interaction with biological targets like EGFR.

Medicinal Chemistry Principles Applied to 4 Methylpiperazine 1 Carbothiohydrazide Analogues

Rational Drug Design Approaches for Scaffold Optimization

Rational drug design for analogues of 4-methylpiperazine-1-carbothiohydrazide involves a targeted approach to modify the scaffold to enhance interactions with a specific biological target. This often begins with identifying the key pharmacophoric elements within the molecule and understanding their role in eliciting a biological response. For instance, in a series of indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety, systematic variations of substituents on the indolin-2-one ring and the phenyl group of the piperazine (B1678402) led to the identification of potent antiproliferative agents. nih.gov

A key strategy in the rational design of these analogues is the exploration of the structure-activity relationship (SAR). By introducing a variety of substituents at different positions, researchers can probe the steric and electronic requirements of the target's binding site. For example, modifying the substitution on the phenyl ring attached to the piperazine can significantly impact biological activity.

Table 1: Structure-Activity Relationship of Indolin-2-one Piperazine-1-carbothiohydrazide Analogues against A549 Lung Cancer Cells

| Compound | R¹ (on Indolin-2-one) | R² (on Phenyl of Piperazine) | IC₅₀ (μM) |

| 6d | 5-Cl | 4-Cl | 3.59 |

| 6l | 5-Cl | 3-CF₃ | 5.58 |

| Sunitinib (Reference) | - | - | 4.32 |

Data sourced from a study on the antiproliferative activity of indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety. The table illustrates how different substituents on the phenyl group of the piperazine ring influence the cytotoxic activity against the A549 lung cancer cell line. nih.gov

Molecular docking studies are another cornerstone of rational drug design, providing insights into the potential binding modes of the analogues within the active site of a target protein. This computational approach allows for the prioritization of compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process.

Fragment-Based Drug Design and Molecular Hybridization Strategies

Fragment-based drug design (FBDD) offers a powerful approach to developing potent ligands by starting with small, low-complexity molecules that bind to the target with low affinity. The 4-methylpiperazine and carbothiohydrazide moieties can be considered as fragments that can be individually optimized or linked with other fragments to generate novel lead compounds.

Molecular hybridization, a related strategy, involves the combination of two or more pharmacophores from different bioactive molecules into a single hybrid compound. This approach aims to create a new molecule with an enhanced affinity and/or a modified pharmacological profile compared to the parent molecules. For instance, a series of hybrids combining 2-butyl-4-chloroimidazole, substituted piperazine, and thiosemicarbazone fragments were designed and synthesized as potential antitubercular agents. nih.gov This strategy leverages the known bioactivity of each component to create a synergistic effect in the hybrid molecule.

Table 2: Antitubercular Activity of Imidazole-Piperazine-Thiosemicarbazone Hybrids

| Compound | R (on Piperazine) | MIC (μg/mL) against M. tuberculosis H37Rv |

| 5e | o-tolyl | 3.13 |

| 5f | 2-methoxyphenyl | 3.13 |

This table presents the minimum inhibitory concentration (MIC) for two of the most potent compounds from a series of molecular hybrids, demonstrating the effectiveness of combining different pharmacophoric fragments to achieve significant biological activity. nih.gov

Bioisosteric Replacements in the Design of Novel Analogues

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. This involves substituting an atom or a group of atoms with another that has similar steric and electronic features. In the context of this compound analogues, the thiourea (B124793) moiety of the carbothiohydrazide is a prime candidate for bioisosteric replacement.

The thiourea group can sometimes be associated with metabolic instability or toxicity. Replacing it with bioisosteres such as a cyanoguanidine, squaramide, or various heterocyclic rings can lead to compounds with improved pharmacokinetic profiles. bohrium.comnih.gov For example, the successful replacement of a thiourea moiety in the H2-receptor antagonist metiamide (B374674) with a cyanoguanidine group led to the development of the well-known drug cimetidine, which exhibited reduced toxicity. nih.gov

Table 3: Examples of Bioisosteric Replacements for the Thiourea Moiety

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

| Thiourea | Cyanoguanidine | Reduced toxicity, improved metabolic stability. nih.gov |

| Thiourea | 2,2-diamino-1-nitroethene | Altered receptor binding profile, improved safety. nih.gov |

| Thiourea | N-aminosulfonylamidine | Enhanced potency, different intellectual property. nih.gov |

| Urea/Thiourea | Squaramide | Stronger hydrogen bonding capacity, novel scaffold. bohrium.comnih.gov |

This table provides examples of common bioisosteric replacements for the thiourea group and the potential benefits associated with these modifications.

Strategies for Optimizing Pharmacological Profiles through Structural Modification

Optimizing the pharmacological profile of this compound analogues involves a multifaceted approach to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The piperazine ring is a key structural feature that is often modified to improve these characteristics. nih.gov

The two nitrogen atoms of the piperazine ring provide opportunities for introducing substituents that can modulate the compound's polarity, basicity, and interactions with the biological target. nih.gov For instance, the N-methyl group in the parent scaffold can be replaced with other alkyl or aryl groups to explore the impact on activity and selectivity.

Furthermore, modifications to the carbothiohydrazide linker can influence the molecule's flexibility and hydrogen bonding capabilities. Altering the length and rigidity of this linker can affect how the molecule orients itself within the binding pocket of the target. A study on quinoline-piperazine derivatives linked to thiosemicarbazide (B42300) demonstrated that the nature and position of substituents on an aryl ring significantly influenced their α-glucosidase inhibitory activity. nih.gov

Table 4: Impact of Aryl Substitution on α-Glucosidase Inhibition for Quinoline-Piperazine-Thiosemicarbazide Conjugates

| Compound | Aryl Substitution | IC₅₀ (μM) |

| 7j | 2,5-dimethoxy phenyl | 50.0 |

| Acarbose (Reference) | - | ~750.0 |

This table highlights the significant enhancement in inhibitory potency against α-glucosidase achieved through specific substitutions on the aryl ring of a thiosemicarbazide-linked quinoline-piperazine scaffold. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques Coupled with Spectrometry

Chromatographic separation techniques are fundamental in the analysis of 4-Methylpiperazine-1-carbothiohydrazide, allowing for its isolation from other components in a mixture. When coupled with spectrometric detectors, these methods provide both qualitative and quantitative information.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for the analysis of pharmaceutical compounds. However, the direct analysis of piperazine (B1678402) and its derivatives by HPLC-UV can be challenging due to the lack of a significant chromophore in their structures, leading to low UV absorption. To overcome this limitation, derivatization is often employed to introduce a UV-active moiety into the molecule, thereby enhancing its detectability.

For instance, a method developed for the analysis of piperazine in an active pharmaceutical ingredient (API) utilized a pre-column derivatization step with 4-chloro-7-nitrobenzofuran (NBD-Cl). This reaction forms a stable, UV-active derivative that can be readily detected at 340 nm. scirp.org While this method was not specifically developed for this compound, the principle of derivatization to enhance UV detection is highly applicable. The validation of such a method would typically include parameters like limit of detection (LOD), limit of quantification (LOQ), accuracy, linearity, and precision to ensure its reliability for routine analysis. scirp.org

| Parameter | Optimized Chromatographic Conditions for a Derivatized Piperazine Analog |

| Column | Reverse-phase C18 |

| Mobile Phase | Gradient or isocratic mixture of organic solvent (e.g., methanol (B129727), acetonitrile) and aqueous buffer |

| Flow Rate | Typically 1.0 mL/min |

| Column Temperature | Maintained at a constant temperature, e.g., 35°C |

| Detection Wavelength | Dependent on the derivatizing agent, e.g., 340 nm for NBD-Cl derivatives |

| Injection Volume | Typically 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantification of compounds in complex biological matrices. A high-sensitivity LC-MS/MS method has been developed for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride (a related compound) in rat plasma. amanote.com This method demonstrates the feasibility of using LC-MS/MS for the sensitive detection of molecules containing the 4-methylpiperazine moiety.

In this study, separation was achieved on a reverse-phase C18 column with a gradient elution of methanol and water containing ammonium acetate (B1210297). amanote.com A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source was operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. amanote.com The method was validated for linearity, precision, and accuracy, with a quantitative limit of 0.2 ng/mL. amanote.com Such a method could be adapted for the analysis of this compound by optimizing the MS/MS transitions and chromatographic conditions for the specific target analyte.

| Parameter | LC-MS/MS Conditions for a 4-Methylpiperazine Containing Compound |

| Separation Column | Reverse-phase C18 |

| Mobile Phase | Methanol-water (pH 4.0) with 5 mM ammonium acetate (gradient elution) |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Detection | Triple quadrupole tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode |

| Linearity Range | 0.2 to 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |

Another study focused on the analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its metabolites in rat plasma and tissues by LC-MS/MS. This research highlights the capability of LC-MS/MS to not only quantify the parent compound but also to identify and characterize its metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For compounds that are not readily volatile, derivatization can be employed to increase their volatility and improve their chromatographic behavior. GC-MS is a commonly used technique for the identification of forensic drug samples, including piperazine derivatives. researchgate.net

Chemical Derivatization Techniques for Enhanced Analytical Detection

Chemical derivatization is a key strategy to improve the analytical detection of compounds that lack inherent properties for sensitive detection by common analytical techniques. For this compound, which lacks a strong chromophore for UV detection, derivatization can significantly enhance its detectability.

A common approach for piperazine and its derivatives is to introduce a UV-active or fluorescent tag. For example, the reaction of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a highly UV-active derivative. scirp.org This derivatization allows for the detection of piperazine at low levels using standard HPLC-UV instrumentation. scirp.org The reaction is typically carried out pre-column, and the resulting derivative is then separated and quantified by HPLC.

Trace Analysis and Impurity Profiling in Complex Matrices

Trace analysis and impurity profiling are critical aspects of pharmaceutical development and quality control. These studies aim to identify and quantify impurities that may be present in the active pharmaceutical ingredient (API) or final drug product. The presence of impurities, even at trace levels, can impact the safety and efficacy of a drug.

For piperazine-containing compounds, various analytical techniques can be employed for impurity profiling. HPLC-UV, after appropriate derivatization, can be used to detect and quantify known impurities. scirp.org However, for the identification of unknown impurities, LC-MS/MS is often the method of choice due to its ability to provide structural information. By analyzing the mass spectra and fragmentation patterns of unknown peaks, potential impurity structures can be elucidated.

The analysis of metabolites of a 4-methylpiperazine-containing compound in rat plasma and tissues using LC-MS/MS demonstrates the power of this technique in identifying related substances in a complex biological matrix. nih.gov This approach can be directly applied to impurity profiling, where the "metabolites" are analogous to process-related impurities or degradation products.

Q & A

Q. What are the recommended synthetic methodologies for 4-Methylpiperazine-1-carbothiohydrazide?

The synthesis typically involves reacting a piperazine derivative with thiocarbonyl-based reagents. For example, di(1H-imidazol-1-yl)methanethione can react with 4-methylpiperazine under controlled conditions (40–70°C in THF) to form the carbothioamide core. Subsequent treatment with hydrazine hydrate yields the carbothiohydrazide derivative. This method, adapted from similar piperazine carbothioamide syntheses, emphasizes sonication to homogenize intermediates and reversed-phase chromatography for purification .

Q. How should researchers characterize the purity and structure of this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen bonding (e.g., NH signals at δ ~9.7 ppm in DMSO-d₆) .

- High-resolution mass spectrometry (HRMS) for molecular formula validation .

- X-ray crystallography (using SHELX software) to resolve tautomeric forms and crystal packing, critical for distinguishing thione/thiol configurations .

Q. What biological mechanisms are associated with piperazine carbothiohydrazide derivatives?

Piperazine derivatives often exhibit enzyme inhibitory activity. For instance, analogs like 4-(4-hydroxyphenyl)piperazine-based compounds show cytotoxic effects via carbonic anhydrase inhibition, suggesting a mechanism involving chelation of catalytic zinc ions in enzyme active sites. Researchers should validate target engagement using enzyme assays (e.g., UV-Vis spectroscopy for inhibition kinetics) .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental data for this compound?

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model tautomer stability and compare with experimental NMR/IR data .

- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT to reconcile discrepancies in reaction yields or tautomer ratios observed in polar vs. nonpolar solvents .

- Validation : Cross-reference computed vibrational frequencies (e.g., C=S stretches at ~1250 cm⁻¹) with experimental IR spectra .

Q. What advanced strategies optimize the synthetic yield of this compound?

- Catalytic Acceleration : Use coupling reagents like HOAt/EDC to enhance nucleophilic substitution efficiency in carbothioamide formation .

- Microwave-Assisted Synthesis : Reduce reaction times for hydrazide formation (e.g., 2 hr at 70°C vs. 24 hr conventional heating) .

- Byproduct Mitigation : Monitor intermediates via LC/MS to suppress thiourea dimerization, a common side reaction in carbothiohydrazide synthesis .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance enzyme binding affinity, as seen in NCT-502 analogs .

- Piperazine Flexibility : Compare rigidified (e.g., bicyclic) vs. flexible piperazine cores using molecular dynamics simulations to optimize target selectivity .

- Bioisosteric Replacement : Replace the carbothiohydrazide moiety with sulfonamide or hydrazone groups to balance solubility and potency .

Q. What analytical challenges arise in distinguishing tautomeric forms of this compound?

- Dynamic NMR : Resolve rapid thione-thiol tautomerism by variable-temperature ¹H NMR (e.g., coalescence temperatures >100°C in DMSO-d₆) .

- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track NH proton exchange rates in D₂O .

- Crystallographic Evidence : Resolve dominant tautomers via single-crystal XRD, as demonstrated for thiosemicarbazide derivatives .

Q. How can in silico methods predict the reactivity of this compound in complex biological systems?

- Molecular Docking : Use AutoDock Vina to model interactions with human carbonic anhydrase II (PDB: 3KS3) and prioritize derivatives with favorable binding scores .

- ADMET Prediction : Apply QikProp to estimate permeability (e.g., Caco-2 > 50 nm/s) and cytochrome P450 inhibition risks .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for predicting metabolic oxidation pathways .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.